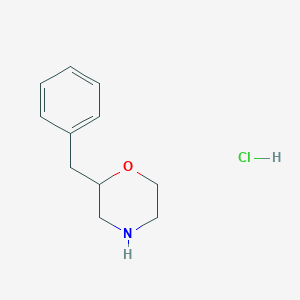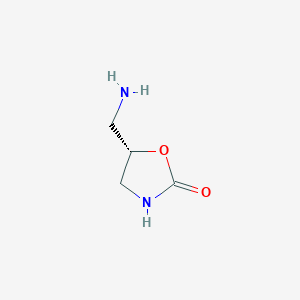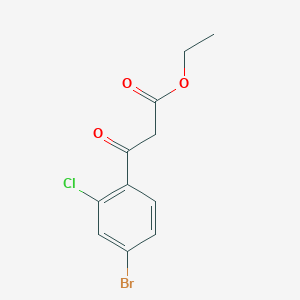![molecular formula C10H16ClNO B3097817 [3-(Benzyloxy)propyl]amine hydrochloride CAS No. 132061-36-0](/img/structure/B3097817.png)
[3-(Benzyloxy)propyl]amine hydrochloride
Vue d'ensemble
Description
“[3-(Benzyloxy)propyl]amine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of amines, such as “this compound”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to a propyl group (CH2CH2CH2-) with an amine functional group (NH2) and a hydrochloride ion (Cl-) .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. They can act as bases, accepting a proton from water to form substituted ammonium ions . They can also undergo acylation reactions with acyl chlorides and acid anhydrides .Applications De Recherche Scientifique
Bioconjugation Studies : [3-(Benzyloxy)propyl]amine hydrochloride is studied in the context of bioconjugation. Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media, using benzylamine as an amine. They studied the reaction of ethylenediamine and benzylamine with carboxylic acids in the presence of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), shedding light on the utility of benzylamine in bioconjugation chemistry (Nakajima & Ikada, 1995).
Metal Chelation Research : Hahn and Rupprecht (1991) explored metal chelates of medical interest, where the dicatechol ligand bis[3-(2,3-dihydroxyphenoxy)propyl]-amine hydrochloride, a derivative of this compound, reduced 99m[TcO4]− ion to lower valent 99mTc, forming a complex with the reduced 99mTc. This research demonstrates the application of this compound derivatives in the field of radiopharmaceuticals (Hahn & Rupprecht, 1991).
Polymer Chemistry Applications : In polymer chemistry, this compound derivatives were used for enhancing the reactivity of molecules towards benzoxazine ring formation. Trejo-Machin et al. (2017) utilized phloretic acid to react with molecules like ethylene glycol and polyethylene glycol, with a bio-based amine, to form benzoxazine end-capped molecules, indicating the role of this compound in polymer synthesis (Trejo-Machin et al., 2017).
Catalysis Research : Ghosh et al. (2013) developed a process for oxidative amidation of benzyl alcohols with amine hydrochloride salts, using this compound. This research highlights its utility in catalytic processes for synthesizing benzamides under mild conditions (Ghosh et al., 2013).
Chemical Synthesis and Crystal Engineering : In the field of crystal engineering, this compound is utilized in the formation of cocrystals. Childs et al. (2004) reported the formation of cocrystals containing fluoxetine hydrochloride and this compound, demonstrating its importance in designing pharmaceutical cocrystals with altered physical properties (Childs et al., 2004).
Luminescent Material Research : Pereira et al. (2018) synthesized amine-functionalized bridged silsesquioxanes from bis[(3-trimethoxysilyl)propyl] amine, a related compound to this compound, demonstrating its potential in the creation of luminescent materials with unique optical properties (Pereira et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds, such as 3-(benzyloxy)pyridin-2-amine, have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular growth and differentiation, respectively.
Mode of Action
Amines, in general, are known to be basic and good nucleophiles due to the lone pair of electrons on the nitrogen atom . They can react with electrophiles in several polar reactions, potentially leading to changes in the target proteins’ function .
Biochemical Pathways
It’s worth noting that amines can participate in a variety of biochemical reactions due to their basicity and nucleophilicity .
Result of Action
Given the compound’s potential interaction with proteins such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14, it could potentially influence inflammatory responses and cellular growth and differentiation .
Action Environment
Environmental factors such as temperature, pH, and salt concentration can influence the formation and activity of biogenic amines . These factors could potentially affect the action, efficacy, and stability of [3-(Benzyloxy)propyl]amine hydrochloride.
Safety and Hazards
The safety data sheet for a similar compound, benzyl chloride, indicates that it is a flammable liquid and may be corrosive to metals. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with care, using protective gloves, clothing, and eye/face protection, and to use it only in a well-ventilated area .
Orientations Futures
While specific future directions for “[3-(Benzyloxy)propyl]amine hydrochloride” are not mentioned in the sources retrieved, the field of amine chemistry continues to evolve. For instance, new methods for the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, have been reported . Such developments could potentially impact the synthesis and applications of amines like “this compound”.
Propriétés
IUPAC Name |
3-phenylmethoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACYHUPDFXUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3097744.png)












